molecular formula C11H9ClN2O B8311640 2-(4-Chloro-phenyl)-5-methoxy-pyrimidine

2-(4-Chloro-phenyl)-5-methoxy-pyrimidine

Cat. No.: B8311640
M. Wt: 220.65 g/mol
InChI Key: DVICHIMVXWMBBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chloro-phenyl)-5-methoxy-pyrimidine is a useful research compound. Its molecular formula is C11H9ClN2O and its molecular weight is 220.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

Mechanisms of Action:
The compound has been studied for its role as an inhibitor of receptor tyrosine kinases (RTKs), which are crucial in cancer cell signaling pathways. Research indicates that derivatives of pyrimidine compounds can exhibit potent activity against various cancer cell lines.

Case Studies:

  • VEGFR-2 Inhibition: A study demonstrated that 5-chloro-N4-substituted phenyl derivatives, including those related to 2-(4-Chloro-phenyl)-5-methoxy-pyrimidine, showed significant inhibition of VEGFR-2, a key target in cancer therapy. The compound exhibited potency comparable to established drugs like sunitinib and erlotinib, highlighting its potential as a novel anticancer agent .
  • NCI 60 Cell Line Panel: Evaluation using the National Cancer Institute's 60 human cancer cell line panel revealed that certain derivatives exhibited selective cytotoxicity against breast and renal cancer cell lines. This suggests a promising avenue for developing targeted cancer therapies .
Compound Target IC50 (μM) Comparison
5-chloro-N4-substituted phenylVEGFR-20.04Comparable to sunitinib
4-substituted pyrido derivativesVarious cancersVariesSelective against breast and renal cancers

Anti-inflammatory Applications

Pharmacological Effects:
Research has shown that pyrimidine derivatives can exhibit significant anti-inflammatory properties. Specifically, the inhibition of cyclooxygenase-2 (COX-2) is a critical mechanism through which these compounds exert their effects.

Data Findings:

  • Compounds derived from similar structures demonstrated IC50 values against COX-2 comparable to celecoxib, a standard anti-inflammatory drug. This positions them as potential candidates for developing new anti-inflammatory therapies .
Compound Target IC50 (μM) Standard Comparison
Pyrimidine derivativeCOX-20.04 ± 0.01Celecoxib

Broad-Spectrum Pharmacological Activities

Beyond anticancer and anti-inflammatory applications, the compound has been explored for various other therapeutic effects:

  • Antimicrobial Activity: Some studies indicate that pyrimidine derivatives possess antibacterial and antifungal properties, making them candidates for treating infections .
  • Antiviral Activity: The potential antiviral effects of pyrimidine compounds have also been investigated, particularly in relation to viral infections where traditional treatments are less effective.

Properties

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-methoxypyrimidine

InChI

InChI=1S/C11H9ClN2O/c1-15-10-6-13-11(14-7-10)8-2-4-9(12)5-3-8/h2-7H,1H3

InChI Key

DVICHIMVXWMBBQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(N=C1)C2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared according to the method described for Preparation 17 using 2-chloro-5-methoxy-pyrimidine and 4-chlorophenylboronic acid to afford the title compound as an off-white solid (4.05 g, 40%)
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Yield
40%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.